molecular formula C6H7NO2 B15232128 3-(Oxetan-3-yl)-3-oxopropanenitrile

3-(Oxetan-3-yl)-3-oxopropanenitrile

Cat. No.: B15232128
M. Wt: 125.13 g/mol
InChI Key: PSNCMOVUAAEYRS-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)-3-oxopropanenitrile is an organic compound featuring an oxetane ring, a nitrile group, and a ketone group. The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxetan-3-yl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start from 3-hydroxypropanenitrile, which undergoes cyclization to form the oxetane ring. This reaction typically requires a strong base such as sodium hydride (NaH) and an appropriate solvent like tetrahydrofuran (THF) under reflux conditions .

Another method involves the use of oxetan-3-one as a starting material. The oxetan-3-one can be reacted with a nitrile source, such as acetonitrile, in the presence of a base like potassium tert-butoxide (KOtBu) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Oxetan-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modulate biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)-3-oxopropanenitrile involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to the modulation of enzymatic activities and signaling pathways. The nitrile group can also participate in interactions with proteins and other biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Oxetan-3-yl)-3-oxopropanenitrile is unique due to its combination of an oxetane ring, a nitrile group, and a ketone group.

Properties

IUPAC Name

3-(oxetan-3-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-2-1-6(8)5-3-9-4-5/h5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNCMOVUAAEYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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